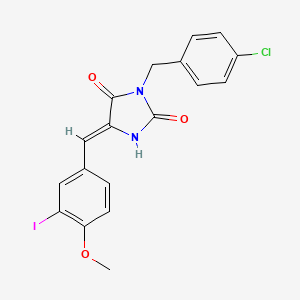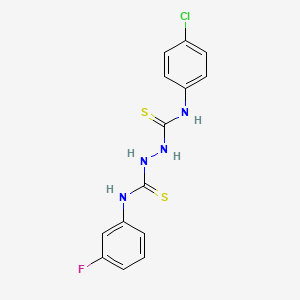
3-cyclohexyl-1-propyl-2,4(1H,3H)-quinazolinedione
Descripción general
Descripción
3-cyclohexyl-1-propyl-2,4(1H,3H)-quinazolinedione is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.168127949 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of 3-cyclohexyl-2-substituted hydrazino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory properties. The most active compound in this series demonstrated moderate potency in analgesic and anti-inflammatory activities compared to diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2009).
Efficient Solid Phase Synthetic Route
An efficient solid-phase chemistry was developed for the synthesis of 1,3-disubstituted quinazolinediones. This method involves linking anthranilic acids to a chloroformate resin, coupling amines to the free carboxylic acid, and then inducing thermal cyclization for heterocycle formation (Smith et al., 1996).
Cooperative Catalysis in a Chromium-based Metal-organic Framework
A novel MIL-101(Cr) supported propyl carboxylic acid was used as a highly effective multifunctional catalyst for the synthesis of quinazolin-4(1H)-one derivatives. This method features good to excellent yields, short reaction times, and environmentally benign conditions (Oudi et al., 2019).
Palladium-catalyzed Oxidative Carbonylation
A palladium-catalyzed cyclization-alkoxycarbonylation approach enabled the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives from 2-(trimethylsilanyl)ethynylaniline amide or urea derivatives (Costa et al., 2004).
Ultrasonic-assisted Synthesis of Thiazoloquinazoline Derivatives
An ultrasonic-assisted synthesis method was developed for the synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives. This approach provides excellent yields in short reaction times under solvent-free conditions (Darehkordi et al., 2013).
Propiedades
IUPAC Name |
3-cyclohexyl-1-propylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOUJGOHUSECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4610029.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4610035.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethylbenzamide](/img/structure/B4610055.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610065.png)

![5-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4610071.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4610074.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4610082.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4610087.png)

![1-[({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4610111.png)


